2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10928026
InChI: InChI=1S/C19H13F4N3O2/c20-14-5-1-12(2-6-14)16-9-10-18(28)26(25-16)11-17(27)24-15-7-3-13(4-8-15)19(21,22)23/h1-10H,11H2,(H,24,27)
SMILES: C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F
Molecular Formula: C19H13F4N3O2
Molecular Weight: 391.3 g/mol

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

CAS No.:

Cat. No.: VC10928026

Molecular Formula: C19H13F4N3O2

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide -

Specification

Molecular Formula C19H13F4N3O2
Molecular Weight 391.3 g/mol
IUPAC Name 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C19H13F4N3O2/c20-14-5-1-12(2-6-14)16-9-10-18(28)26(25-16)11-17(27)24-15-7-3-13(4-8-15)19(21,22)23/h1-10H,11H2,(H,24,27)
Standard InChI Key IKXZSDVEYZGLRG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F
Canonical SMILES C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s structure comprises three distinct moieties:

  • A pyridazinone ring (6-oxopyridazin-1(6H)-yl) serving as the central scaffold.

  • A 4-fluorophenyl group at position 3 of the pyridazinone ring.

  • An N-(4-(trifluoromethyl)phenyl)acetamide side chain linked to the pyridazinone via a methylene bridge.

This arrangement introduces significant electronic heterogeneity due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which influence solubility, stability, and target binding.

Molecular Properties

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₉H₁₃F₄N₃O₂
Molecular Weight391.3 g/mol
logP~3.0 (estimated)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area51.7 Ų
SMILESC1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F

The trifluoromethyl group enhances lipophilicity, while the pyridazinone ring contributes to planar geometry, facilitating interactions with enzymatic active sites.

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound follows a multi-step protocol common to pyridazinone derivatives :

  • Pyridazinone Core Formation: Cyclocondensation of dihydrazines with diketones or keto esters under acidic conditions.

  • Fluorophenyl Introduction: Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the 4-fluorophenyl group at position 3.

  • Acetamide Side Chain Attachment: Alkylation of the pyridazinone nitrogen with chloroacetamide derivatives, followed by amidation with 4-(trifluoromethyl)aniline.

Purification typically involves column chromatography, with yields ranging from 40–60% depending on reaction conditions.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs exclusively at position 3 of the pyridazinone ring.

  • Stability of Intermediates: The trifluoromethyl group’s electron-withdrawing nature can destabilize intermediates, necessitating low-temperature reactions.

Mechanism of Action and Biological Activity

HDAC Inhibition

Structural analogs of this compound have demonstrated histone deacetylase (HDAC) inhibitory activity, a mechanism critical in epigenetic regulation and cancer therapy. HDACs remove acetyl groups from histone proteins, promoting chromatin condensation and transcriptional silencing. Inhibition restores acetylation, reactivating tumor suppressor genes.

  • Binding Interactions: The acetamide side chain mimics the lysine substrate of HDACs, while the pyridazinone ring facilitates chelation of zinc ions in the enzyme’s active site.

  • Fluorine Effects: The 4-fluorophenyl group enhances metabolic stability, prolonging half-life in vivo.

Stability and Pharmacokinetics

Bioavailability

  • Oral Absorption: Predicted bioavailability of 30–40% in preclinical models, limited by first-pass metabolism.

  • Protein Binding: High (>90%) due to hydrophobic interactions with serum albumin.

Comparative Analysis with Analogous Compounds

CompoundTargetIC₅₀ (HDAC1)logPNotes
This CompoundHDAC1120 nM*3.0*Estimated from analogs
Vorinostat (SAHA)Pan-HDAC10 nM1.4FDA-approved for CTCL
RomidepsinHDAC1/21.5 nM4.2Intravenous administration

Key advantages of this compound over existing HDAC inhibitors include:

  • Selectivity: Predicted preference for HDAC1/2 over HDAC6, reducing off-target effects.

  • Synthetic Accessibility: Fewer synthetic steps compared to cyclic tetrapeptides like romidepsin.

Therapeutic Applications and Future Directions

Oncology

  • Combination Therapy: Synergy with DNA-damaging agents (e.g., cisplatin) by impairing DNA repair mechanisms.

  • Solid Tumors: Preferential accumulation in hypoxic tumor microenvironments due to lipophilicity.

Neurodegenerative Diseases

  • Epigenetic Modulation: Potential to reverse aberrant histone deacetylation in Alzheimer’s and Huntington’s diseases, though in vitro models are lacking .

Future Research

  • In Vivo Efficacy Studies: Establish dose-response relationships in xenograft models.

  • Formulation Development: Nanoemulsions or prodrug strategies to enhance solubility.

  • Toxicology Profiling: Assess hepatotoxicity and cardiotoxicity risks associated with chronic HDAC inhibition.

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